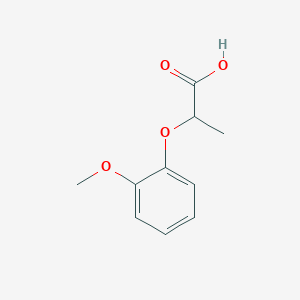
2-(2-Methoxyphenoxy)propanoic acid
Overview
Description
2-(2-Methoxyphenoxy)propanoic acid is a chemical compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Food Analysis : A method for determining sodium 2-(4-methoxyphenoxy) propanoate in foods using solid-phase extraction and high-performance liquid chromatography (HPLC) was developed. This method is advantageous due to its simple pretreatment, efficient separation, and high reproducibility, making it suitable for routine analyses in food samples (Ma Jian-min, 2014).
Sweetness Inhibition : The compound has been identified as an effective inhibitor of sweetness, specifically reducing the sweetness intensity and persistence of various stimuli. It is specific to sweet taste and does not reduce bitterness intensity, supporting the existence of distinct receptor sites for sweet and bitter tastes (C. Johnson, G. Birch, D. Macdougall, 1994).
Chemical Synthesis : The compound has been used in electrochemical synthesis of orthoquinone monoketals, presenting a valuable alternative to chemical oxidants. This process demonstrates extraordinary site selectivity, regioselectivity, and stereoselectivity in the synthesis of complex organic compounds (D. Deffieux, I. Fabre, A. Titz, J. Leger, S. Quideau, 2004).
Phytotoxicity and Mutagenicity : Cinnamic acid derivatives, including 2-(4-hydroxy-3-methoxyphenyl)-propanoic acid, were evaluated for their phytotoxic and genotoxic effects using the Triticum test. These compounds demonstrated inhibitory effects on germination and mitotic activity without generating aberrant metaphases (A. Jităreanu, S. Pãdureanu, Gabriela Tătărîngă, C. Tuchiluş, U. Stănescu, 2013).
Electrochemical Hydrogenation : The compound has been used in the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, yielding the corresponding 3-(methoxyphenyl)propanoic acids with high efficiency. This process demonstrates the potential for electrochemical methods in organic synthesis (L. Korotaeva, T. Rubinskaya, I. A. Rybakova, V. P. Gultyai, 2011).
Food Product Improvement : The use of Na2-(4-Methoxyphenoxy) propanoate (Na-PMP), a sweetness inhibitor, in pound cakes was investigated. It was found that Na-PMP significantly modified the sweetness intensity of sucrose and fructose solutions and could be used to improve the shelf life and texture of pound cakes (Sung-kyu Lee, M. Baik, Hyuk-Rae Jang, Seung-Kook Park, 2008).
Metabolic Studies : The in vitro metabolic properties of TJ0711 (a β-adrenoreceptor blocker with vasodilating activity, which includes 2-(2-methoxyphenoxy)ethylamino in its structure) were studied using various animal and human liver microsomes, as well as rat hepatocytes. This study provides valuable information for further pharmacokinetic and toxicological studies of this β-blocker (Lei Hu, Zhenhua Lv, Gao Li, Xiaolong Xu, Cheng Zhang, Peng Cao, Jiangeng Huang, L. Si, 2015).
Mechanism of Action
Target of Action
The primary target of 2-(2-Methoxyphenoxy)propanoic acid, also known as Lactisole, is the human sweet taste receptor . This receptor, known as T1R3, is responsible for the perception of sweetness in humans .
Mode of Action
Lactisole acts as an inhibitor or negative allosteric modulator of the T1R3 receptor . It interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor . This interaction results in the inhibition of the sweet taste receptor, thereby reducing the perception of sweetness .
Biochemical Pathways
It is known that it inhibits the activation of the sweet taste receptor t1r3 . This inhibition likely affects the downstream signaling pathways associated with the perception of sweetness.
Pharmacokinetics
It is known that lactisole is used as a taste modulator and is capable of inhibiting the perception of sweetness in humans .
Result of Action
The primary result of Lactisole’s action is the inhibition of sweetness perception. By interacting with the T1R3 receptor, it reduces the ability of this receptor to respond to sweet stimuli, thereby decreasing the perception of sweetness .
Action Environment
It is known that lactisole is used as a food additive, suggesting that factors such as ph, temperature, and the presence of other food components could potentially influence its action .
Safety and Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 2-(2-Methoxyphenoxy)propanoic acid with care, using appropriate personal protective equipment and following all safety guidelines.
properties
IUPAC Name |
2-(2-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYAFQUFAKCNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993846 | |
| Record name | 2-(2-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7309-51-5 | |
| Record name | Propionic acid, 2-(o-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



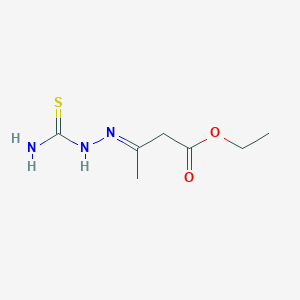
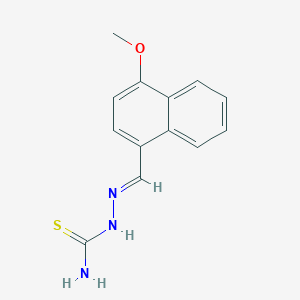
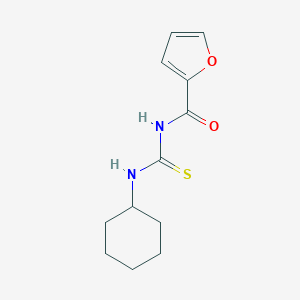
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
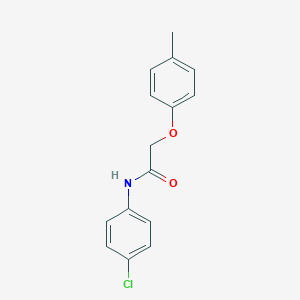


![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
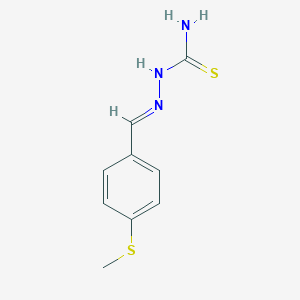
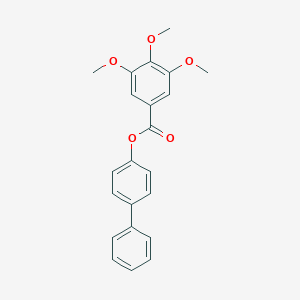
![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)

![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
